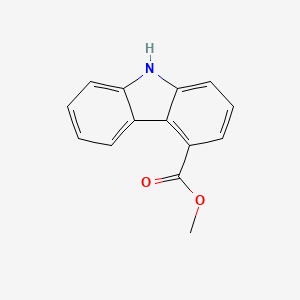

Methyl 9H-carbazole-4-carboxylate

Description

Methyl 9H-carbazole-4-carboxylate is a carbazole derivative featuring a methyl ester group at the 4-position of the heteroaromatic carbazole scaffold. Carbazoles are nitrogen-containing tricyclic aromatic compounds with diverse applications in pharmaceuticals, organic electronics, and materials science due to their rigid planar structure and tunable electronic properties. The ester group at the 4-position introduces polarity and functional versatility, influencing solubility, reactivity, and intermolecular interactions.

Properties

CAS No. |

93583-49-4 |

|---|---|

Molecular Formula |

C14H11NO2 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

methyl 9H-carbazole-4-carboxylate |

InChI |

InChI=1S/C14H11NO2/c1-17-14(16)10-6-4-8-12-13(10)9-5-2-3-7-11(9)15-12/h2-8,15H,1H3 |

InChI Key |

CFWHNKGYMFMIPW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C3=CC=CC=C3NC2=CC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of methyl 9H-carbazole-4-carboxylate derivatives. For instance, Reddy et al. synthesized several N-substituted carbazoles and evaluated their antimicrobial activities against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The compounds demonstrated significant antibacterial effects, with inhibition zones ranging from 12.6 to 22.3 mm at a concentration of 100 µg/mL .

Table 1: Antibacterial Activity of Carbazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|---|

| N-substituted carbazole | S. aureus | 22.3 | 100 |

| N-substituted carbazole | B. subtilis | 20.0 | 100 |

| N-substituted carbazole | E. coli | 18.5 | 100 |

Anticancer Properties

This compound and its derivatives have shown promising results in anticancer research. A study reported the synthesis of various carbazole derivatives, which were tested for cytotoxic activity against gastric adenocarcinoma (7901) and human melanoma (A875) cell lines. Notably, compound 14a exhibited an IC50 value of 11.8 ± 1.26 µM against the gastric adenocarcinoma cell line, indicating significant potential as an anticancer agent .

Table 2: Cytotoxic Activity of Carbazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound 14a | Gastric Adenocarcinoma (7901) | 11.8 ± 1.26 |

| Compound 14a | Human Melanoma (A875) | 9.77 ± 8.32 |

Antidiabetic Potential

The antidiabetic properties of this compound have also been investigated, particularly in the context of developing α-glucosidase inhibitors. A study identified a derivative that acts as a non-competitive inhibitor with an IC50 value significantly lower than that of the control drug acarbose . This suggests that carbazole derivatives could be explored further for their potential in diabetes management.

Case Studies and Research Insights

Several case studies have documented the synthesis and evaluation of this compound derivatives:

- Study on Structural Diversity : A recent study focused on optimizing carbazole derivatives for enhanced biological activity through structural modifications, leading to compounds with improved selectivity and efficacy against cancer cells .

- Biological Activity Evaluation : Another investigation analyzed the biological activity of hydroxylated metabolites of this compound, revealing their potential in pharmacological applications due to their diverse interactions with biological targets .

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Structural and Substituent Variations

Carbazole derivatives differ primarily in the position and nature of substituents, which significantly affect their physicochemical and electronic properties. Below is a comparative analysis of methyl 9H-carbazole-4-carboxylate with three structurally related compounds:

Key Observations:

- Substituent Position: The 4-carboxylate isomer (target compound) lacks hydrogen-bond donors but has two acceptors (ester carbonyl and carbazole nitrogen), contrasting with the 3-OH derivative (two donors) and 8-hydroxy-1-carboxylate (two donors and three acceptors) .

- Planarity and Crystal Packing : The carbazole core in 4,9-dimethyl-9H-carbazol-3-ol exhibits near-planar rings (dihedral angles < 2.5°), stabilized by O–H⋯O hydrogen bonds forming zigzag chains. In contrast, the 4-carboxylate likely adopts similar planarity but with distinct packing due to weaker C–H⋯π interactions .

- Synthetic Routes : Derivatives with hydroxyl groups (e.g., 3-OH) often require reduction steps (e.g., LiAlH₄), while esterified carbazoles (e.g., 1- or 4-carboxylates) are synthesized via alkylation/esterification or transesterification .

Physicochemical Properties

- Solubility: The 4-carboxylate’s ester group enhances solubility in polar aprotic solvents (e.g., THF, DMF) compared to non-polar methylated derivatives (e.g., 4,9-dimethyl-9H-carbazol-3-ol). Hydroxyl-containing derivatives (e.g., 8-hydroxy-1-carboxylate) exhibit higher solubility in protic solvents due to hydrogen bonding .

- The 4,9-dimethyl-3-ol derivative melts at 475 K, reflecting strong hydrogen-bond networks .

Preparation Methods

Reaction Overview

A regioselective π-extension of indoles using Rh(II) catalysts enables carbazole formation. In a representative procedure (Scheme 1), indole derivatives react with enaldiazo esters under reflux in dichloromethane (DCM) with (±)-BINOL phosphoric acid as a chiral ligand.

Procedure :

-

Combine indole (0.24 mmol), Rh₂(OAc)₄ (0.0048 mmol), and BINOL phosphoric acid (0.012 mmol) in DCM.

-

Slowly add enaldiazo ester (0.6 mmol) in DCM via syringe pump over 4 hours.

-

Reflux for 2 hours, concentrate, and purify via silica chromatography (ethyl acetate/petroleum ether).

Key Advantages :

-

High regioselectivity for the 4-position.

-

Tolerates electron-withdrawing and donating substituents.

Copper-Catalyzed Cross-Coupling with Boronic Acids

Methodology

A Cu-catalyzed N-arylation strategy constructs the carbazole core from methyl 4-amino-3-iodobenzoate precursors (Scheme 2).

Steps :

-

React methyl 4-amino-3-iodobenzoate with aryl boronic acids in pyridine/1,4-dioxane.

-

Use Cu(OAc)₂ (10 mol%) and 1,10-phenanthroline as ligands.

-

Heat at 100°C for 24 hours, isolate via column chromatography.

Optimization Notes :

-

Higher yields achieved with electron-deficient boronic acids.

-

Avoids harsh conditions, preserving ester functionality.

Base-Catalyzed Condensation of Ketoesters

Cs₂CO₃-Mediated Cyclization

A one-pot condensation of ketoesters with nitrochalcones in toluene under reflux forms carbazole esters (Scheme 3).

Protocol :

-

Mix ketoester (1.0 mmol), nitrochalcone (1.0 mmol), and Cs₂CO₃ (1 equiv.) in toluene.

-

Reflux for 3–5 hours, concentrate, and purify via flash chromatography.

Critical Parameters :

-

Solvent-free conditions enhance reaction efficiency.

-

Cs₂CO₃ acts as both base and desiccant.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Aryl Boronic Ester Cross-Coupling

Tetrabromo-carbazole intermediates undergo Suzuki coupling with methyl benzoate boronic esters (Scheme 4).

Steps :

-

React 1,3,6,8-tetrabromo-9H-carbazole with methyl 4-(boronato)benzoate.

-

Use Pd(PPh₃)₄ (5 mol%) and CsF in ethylene glycol dimethyl ether.

-

Heat at 100°C for 24 hours, isolate via column chromatography.

Advantages :

-

Scalable to gram quantities.

-

Excellent functional group tolerance.

Cadogan Reductive Cyclization

Triphenylphosphine-Mediated Cyclization

Methyl 2-nitrobiphenyl-3-carboxylate undergoes Cadogan cyclization to form the carbazole core (Scheme 5).

Procedure :

-

Reflux methyl 2-nitrobiphenyl-3-carboxylate with PPh₃ in o-dichlorobenzene.

-

Purify via silica chromatography (ethyl acetate/hexane).

Limitations :

-

Lower yields due to competing side reactions.

-

Requires high temperatures (180–200°C).

Comparative Analysis of Methods

Q & A

Q. What are the common synthetic routes for preparing Methyl 9H-carbazole-4-carboxylate, and what reaction conditions are critical for optimizing yield?

this compound is typically synthesized via esterification or functionalization of carbazole derivatives. A key method involves nucleophilic substitution or Friedel-Crafts acylation reactions. For example, carbazole derivatives can react with acylating agents (e.g., methyl chloroformate) in the presence of a Lewis acid (e.g., BCl₃) to direct substitution at the 4-position . Reaction parameters such as temperature (40–50°C), solvent choice (toluene or dichloromethane), and catalysts (e.g., tetrabutylammonium bromide, TBAB) significantly influence yield and regioselectivity. Post-synthesis, purification via recrystallization (e.g., using ethanol or toluene) is critical to isolate high-purity products .

Q. How is recrystallization employed to purify this compound, and what solvents are typically effective?

Recrystallization is a standard purification step for carbazole derivatives. For this compound, ethanol and toluene are effective solvents due to their polarity and boiling points. For instance, residues after vacuum distillation are dissolved in hot ethanol, cooled to induce crystallization, and filtered to remove impurities . Solvent selection must balance solubility at high temperatures and low solubility at room temperature to maximize crystal yield.

Q. What spectroscopic techniques are essential for characterizing this compound, and which spectral features confirm its structure?

Key techniques include:

- ¹H/¹³C NMR : Peaks corresponding to the carbazole aromatic protons (δ 7.2–8.5 ppm), the methyl ester group (δ 3.8–4.0 ppm for CH₃), and the carbazole NH proton (δ ~10 ppm) confirm the structure .

- IR Spectroscopy : Stretching vibrations for ester C=O (~1720 cm⁻¹) and NH (~3400 cm⁻¹) provide functional group validation.

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) align with the molecular formula (C₁₄H₁₁NO₂, theoretical MW 225.08).

Q. What safety protocols are recommended when handling this compound in laboratory settings?

While not classified as hazardous, standard precautions include:

- Use of PPE (gloves, lab coats, safety goggles) to avoid skin/eye contact.

- Proper ventilation to mitigate inhalation risks.

- Waste segregation and disposal via certified chemical waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound derivatives?

Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites for further functionalization. Molecular docking studies assess interactions with biological targets (e.g., enzymes), leveraging software like AutoDock Vina. For example, carbazole derivatives have shown antitumor activity, and docking into DNA topoisomerase II active sites can guide structure-activity relationship (SAR) studies .

Q. What challenges arise in resolving crystal structures of carbazole derivatives using X-ray diffraction, and how do programs like SHELX address these?

Carbazole derivatives often exhibit weak diffraction due to flexible substituents or disorder. SHELX software (e.g., SHELXL) refines structures using high-resolution data, addressing challenges like twinning or partial occupancy. Hydrogen atoms are typically modeled via riding coordinates, while anisotropic displacement parameters improve accuracy for heavy atoms .

Q. How do reaction parameters influence regioselectivity in Friedel-Crafts acylations of carbazole derivatives?

Regioselectivity at the 4-position is controlled by Lewis acids (e.g., BCl₃) and electronic effects. BCl₃ polarizes the acylium ion, directing electrophilic attack to the most electron-rich carbazole position. Solvent polarity (e.g., dichloromethane vs. toluene) and temperature (e.g., 45°C vs. room temperature) further modulate reaction pathways .

Q. What strategies are effective in analyzing conflicting spectroscopic data (e.g., unexpected peaks in NMR) for this compound?

- Decoupling Experiments : Identify scalar couplings to resolve overlapping peaks.

- 2D NMR (COSY, HSQC) : Correlate proton and carbon signals to assign ambiguous resonances.

- Dynamic NMR : Detect conformational exchange in variable-temperature studies.

- Mass Fragmentation Patterns : Confirm molecular integrity if impurities are suspected .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.